molecular formula C6H6N2O2 B14843442 3-Amino-5-hydroxyisonicotinaldehyde

3-Amino-5-hydroxyisonicotinaldehyde

Cat. No.: B14843442
M. Wt: 138.12 g/mol
InChI Key: NYBWPUSPPJHSQZ-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxyisonicotinaldehyde is a derivative of pyridine, characterized by the presence of amino and hydroxyl groups along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . Another method includes the use of Sandmeyer chemistry on 3,5-diamino-1,2,4-triazole to form the di-diazonium salt, followed by displacement with nitrite .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be adapted for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxyisonicotinaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-hydroxyisonicotinaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets and pathways. For instance, as an analogue of pyridoxal 5’-phosphate, it forms Schiff bases with amino acids, facilitating studies on enzyme kinetics and mechanisms . The compound’s ability to form imines and other derivatives is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-hydroxyisonicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structural similarity to vitamin B6 analogues makes it particularly valuable for biochemical studies.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

3-amino-5-hydroxypyridine-4-carbaldehyde

InChI

InChI=1S/C6H6N2O2/c7-5-1-8-2-6(10)4(5)3-9/h1-3,10H,7H2

InChI Key

NYBWPUSPPJHSQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)O)C=O)N

Origin of Product

United States

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